N-Benzyl-N-methylpiperidinium chloride
Description
Properties
CAS No. |
13127-28-1 |
|---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Established Synthetic Routes for N-Benzyl-N-methylpiperidinium Chloride
The most conventional and widely practiced method for synthesizing this compound is the direct N-alkylation of N-methylpiperidine with a suitable benzylating agent.
The synthesis of this compound is classically achieved via a bimolecular nucleophilic substitution (SN2) reaction. In this protocol, the lone pair of electrons on the nitrogen atom of N-methylpiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide, most commonly benzyl chloride. The halide ion is displaced as the leaving group, resulting in the formation of the desired quaternary ammonium (B1175870) salt. researchgate.net
The general reaction is as follows: N-methylpiperidine + Benzyl chloride → this compound
Several factors can be adjusted to optimize this reaction for laboratory and larger-scale preparations. Common solvents for this type of quaternization include acetonitrile (B52724), acetone (B3395972), and ethanol. cdnsciencepub.comacs.orgchemicalforums.com The reaction can often proceed at room temperature over several hours or days, or it can be accelerated by heating. cdnsciencepub.comchemicalforums.com For instance, reacting N-methylpiperidine with benzyl chloride in acetone at 50-55°C can lead to the formation of the product, which may precipitate from the solution upon cooling and can be isolated by filtration. acs.org In some procedures, a base such as potassium carbonate may be used, particularly if the starting amine is a secondary amine, though it is less critical for quaternizing a tertiary amine. chemicalforums.comresearchgate.net
Optimization strategies often focus on:
Solvent Choice : A polar aprotic solvent like acetonitrile or acetone is often preferred as it can solvate the transition state, accelerating the SN2 reaction without competing as a nucleophile. researchgate.net
Temperature Control : While heating increases the reaction rate, it can also promote side reactions. In large-scale syntheses, controlling the exothermic nature of the reaction is crucial. acs.org
Reactant Stoichiometry : Using a slight excess of the alkylating agent can help drive the reaction to completion, but this must be balanced with the ease of removing any unreacted starting material. researchgate.net
The following table summarizes typical conditions found for the N-alkylation of piperidines and related amines.
| Starting Amine | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |
| N-methylpiperidines | a-Bromoacetophenone | Acetonitrile | Room Temp. | 1 week | 89-99% | cdnsciencepub.com |
| 4-Picoline | Benzyl chloride | Acetone | 50-52°C | 4.5 h (addition), 16 h (aging) | 69% | acs.org |
| Piperidine (B6355638) | Benzyl chloride | Ethanol | 80°C (Microwave) | 40 min | - | chemicalforums.com |
| Piperidine | Alkyl bromide/iodide | Acetonitrile | Room Temp. | Several hours | - | researchgate.net |
Beyond the direct benzylation of N-methylpiperidine, alternative strategies exist for forming the quaternary ammonium cation.
Reciprocal Alkylation : One alternative involves reversing the roles of the nucleophile and electrophile. This would entail synthesizing N-benzylpiperidine first and then performing a methylation reaction using a methylating agent like methyl iodide. cdnsciencepub.com This approach can be useful if, for instance, N-benzylpiperidine is a more readily available starting material. The efficiency is comparable to the primary route, governed by similar SN2 principles.
N-Alkylation with Alcohols : A more modern and greener alternative to using benzyl halides is the use of benzyl alcohol as the alkylating agent. This reaction is typically catalyzed by transition metal complexes, such as those of iridium or ruthenium. nih.gov The process, known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the in-situ oxidation of the alcohol to an aldehyde by the catalyst. The aldehyde then reacts with the amine to form an iminium ion (in the case of a secondary amine) or undergoes reductive amination. The catalyst, which exists as a metal-hydride species after the initial oxidation, then reduces the intermediate and is regenerated. This method avoids the formation of halide waste products, with water being the only byproduct. nih.gov While highly efficient for N-alkylation of anilines with benzyl alcohols, this catalytic method represents a sophisticated alternative for piperidine quaternization. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds (QACs) to reduce environmental impact. rsc.org Key strategies include the use of safer solvents, avoiding hazardous reagents, and improving atom economy.
A significant green advancement in the synthesis of N-benzyl substituted quaternary ammonium salts is the use of water as a reaction solvent. google.com A patent describes a method where the reaction between a tertiary amine and a benzyl halide is carried out in water or a water-containing organic solvent. google.com This approach offers substantial environmental and safety benefits over traditional organic solvents. The reaction of 4-cyanopyridine (B195900) with 4-chlorobenzyl chloride in a mixture of tetrahydrofuran (B95107) and water at 90°C resulted in 100% conversion after 5 hours and a 95% yield of the crystalline product. google.com This demonstrates that water can be an effective medium for such quaternization reactions, potentially applicable to the synthesis of this compound.
Furthermore, the use of benzyl alcohol in place of benzyl chloride, as described in catalytic N-alkylation methods, aligns with green chemistry principles by avoiding the use of halogenated compounds and reducing inorganic salt waste. nih.gov The development of catalysts that operate in aqueous media further enhances the green credentials of QAC synthesis. fao.org
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound from N-methylpiperidine and benzyl chloride is characterized by high levels of selectivity.
Regioselectivity : This refers to the preference of a reaction to occur at one position over another. In the quaternization of N-methylpiperidine, the nitrogen atom is the only nucleophilic site available for alkylation. There are no other atoms in the molecule that can compete to attack the benzyl chloride. Therefore, the reaction is inherently and completely regioselective, with the benzyl group adding exclusively to the nitrogen atom.
Chemoselectivity : This refers to the preference of a reagent to react with one functional group over another. The N-methylpiperidine molecule contains only one reactive functional group for this transformation: the tertiary amine. Benzyl chloride is a potent alkylating agent, and the SN2 reaction with the amine is the overwhelmingly favored chemical pathway under typical alkylation conditions. There are no other competing reactions, leading to high chemoselectivity. The primary challenge in similar reactions is often over-alkylation, but since the starting material is a tertiary amine, the reaction stops cleanly at the quaternary ammonium salt stage.
Scale-Up Methodologies and Challenges in Academic Synthesis of this compound
Translating a laboratory-scale synthesis to a larger, kilogram-scale production presents several challenges. The scale-up of a reaction analogous to the synthesis of this compound—the formation of N-Benzyl-4-methyl-pyridinium Chloride—provides insight into the methodologies and challenges. acs.org
Methodology for Scale-Up: A typical large-scale process involves charging a multi-hundred-liter reactor with the amine (e.g., 4-picoline, an analogue of N-methylpiperidine) and a solvent like acetone. acs.org The solution is heated to a specific temperature (e.g., 52°C), and a solution of benzyl chloride in the same solvent is added in a controlled manner over several hours. acs.org This controlled addition is critical for managing the heat generated by the exothermic reaction and maintaining a safe operating temperature. After the addition is complete, the reaction mixture is typically "aged" or stirred at the elevated temperature for an extended period (e.g., 16 hours) to ensure the reaction proceeds to completion. acs.org Finally, the mixture is cooled to a lower temperature (e.g., 10°C) to induce crystallization and maximize the precipitation of the product, which is then isolated by filtration and washed with fresh solvent. acs.org
Challenges in Scale-Up:
Thermal Management : The quaternization reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Effective cooling systems and controlled addition rates are essential to prevent a runaway reaction. acs.org
Mixing : Ensuring homogenous mixing in a large reactor is critical for consistent reaction kinetics and to avoid localized "hot spots."
Product Isolation and Purity : Handling large volumes of solids and solvents during filtration and washing requires specialized equipment like pressure filter dryers. acs.org Ensuring the product meets purity specifications consistently across large batches can be challenging. Using the benzylating agent as the limiting reagent can be a strategy to minimize the presence of the lachrymatory starting material in the final product. acs.org
Solvent Handling : The use of large quantities of flammable organic solvents like acetone necessitates stringent safety protocols and infrastructure for storage, transfer, and recovery.
Advanced Structural Characterization and Spectroscopic Probing in Research Contexts
Crystallographic Investigations of N-Benzyl-N-methylpiperidinium Chloride and Related Salts
Crystallographic studies are fundamental in elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. For this compound and its analogs, these investigations provide critical insights into their conformation and non-covalent interactions.
The benzyl (B1604629) and methyl groups attached to the quaternary nitrogen atom will have specific spatial orientations. It is anticipated that the larger benzyl group would occupy an equatorial position to minimize steric hindrance with the piperidine (B6355638) ring protons. The chloride anion would be positioned in the crystal lattice to form electrostatic interactions and potentially weak hydrogen bonds with the protons on the carbon atoms adjacent to the positively charged nitrogen. In related salts, N–H⋯Halogen hydrogen bonds are a key feature that binds the cation and anion. nih.gov
Table 1: Expected Crystallographic Parameters for this compound Based on Related Structures
| Parameter | Expected Value/Feature | Rationale based on Analogous Compounds |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for similar organic salts. nih.govnih.gov |
| Space Group | Centrosymmetric (e.g., P21/n) or Non-centrosymmetric | Dependent on the overall symmetry of the packed molecules. nih.govnih.gov |
| Piperidine Ring Conformation | Chair | Energetically most favorable conformation for piperidine rings. uky.edu |
| Substituent Orientation | Benzyl group likely equatorial | Minimization of steric strain. uky.edu |
| Key Intermolecular Interactions | Ion-pairing, C-H···Cl hydrogen bonds | Electrostatic attraction between the cation and anion is primary, supplemented by weak hydrogen bonds. nih.gov |
The solid-state packing of this compound is expected to be governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions, leading to a defined supramolecular architecture. In studies of similar piperidinium (B107235) salts, these interactions result in the formation of well-ordered three-dimensional networks. nih.gov For instance, in piperidinium sulfamethazinate, N—H+⋯O and N—H+⋯N interactions lead to the formation of interconnected supramolecular sheets. nih.gov
Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Degradation Pathways Involving this compound
Spectroscopic methods are indispensable for monitoring the structural integrity of this compound and for elucidating the mechanisms of reactions in which it participates.
Solution-state NMR spectroscopy is a powerful tool for confirming the structure of this compound and for studying its behavior in solution. The 1H NMR spectrum provides characteristic signals for the protons of the benzyl and piperidinium moieties. rsc.org
A study on the chemical stability of piperidinium cations provides the 1H NMR spectral data for this compound in D2O. rsc.org These assignments are crucial for verifying the successful synthesis and purity of the compound. rsc.orgresearchgate.net
Table 2: 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) in D2O | Multiplicity |
| Aromatic (benzyl) | 7.56–7.41 | m |
| Benzylic (CH2) | 4.41 | s |
| Piperidinium (adjacent to N) | 3.37–3.18 | m |
| N-Methyl (CH3) | 2.87 | s |
| Piperidinium | 1.85 | m |
| Piperidinium | 1.66, 1.53 | m |
| Data sourced from a study on chemically stable piperidinium cations. rsc.org |
Furthermore, NMR can be used to track the degradation of this compound. For instance, in the presence of a nucleophile, the disappearance of the reactant signals and the appearance of new signals corresponding to degradation products can be monitored over time. This allows for the determination of reaction kinetics and the identification of intermediates. nih.gov Research has shown that benzyl-substituted piperidinium cations can degrade, and the products can be analyzed by 1H NMR. rsc.org
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching of the benzyl group, the aliphatic C-H stretching of the piperidine ring and methyl group, and various bending vibrations.
While a specific, detailed IR and Raman spectral analysis for this compound is not available in the provided search results, data for related compounds can be used for comparison. For instance, the IR spectrum of benzyl chloride shows strong absorptions related to the benzene (B151609) ring and the C-Cl bond. chemicalbook.comnist.gov The Raman spectrum of piperidine has also been documented. spectrabase.com These techniques are valuable for confirming the presence of the key functional groups within the N-Benzyl-N-methylpiperidinium cation and for detecting changes in its structure during a reaction or degradation process. For example, the disappearance of characteristic piperidinium ring vibrations could indicate ring-opening reactions.
Table 3: Expected Key Vibrational Bands for this compound
| Functional Group | Expected Wavenumber Range (cm-1) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (ring and methyl) | 3000-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| CH2/CH3 | 1470-1370 | Bending |
| C-N | 1250-1020 | Stretching |
Mass Spectrometry for Investigating Reaction Intermediates and Degradation Products of this compound
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying compounds and elucidating chemical structures, including reaction intermediates and degradation products.
In the context of this compound, mass spectrometry can be employed to study its stability and decomposition pathways. The degradation of benzyl-substituted piperidinium cations has been investigated, with GC-MS analysis revealing the presence of N-methylpiperidine, benzyl alcohol, and N-benzylpiperidine as degradation products. rsc.org Electrospray ionization (ESI) mass spectrometry is particularly well-suited for analyzing quaternary ammonium (B1175870) salts. The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the cation [C13H20N]+.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For the N-Benzyl-N-methylpiperidinium cation, a likely fragmentation pathway would be the loss of the benzyl group to form a stable benzyl cation (m/z 91) or the loss of a methyl group.
Table 4: Potential Degradation Products of this compound and their Expected Mass Signatures
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z in MS |
| N-Methylpiperidine | C6H13N | 99.17 | 99 (M+), 100 ([M+H]+) |
| Benzyl alcohol | C7H8O | 108.14 | 108 (M+), 107 ([M-H]+) |
| N-Benzylpiperidine | C12H17N | 175.27 | 175 (M+), 176 ([M+H]+) |
| Benzyl chloride | C7H7Cl | 126.58 | 126/128 (M+, isotope pattern) |
| Data derived from general chemical knowledge and a study on piperidinium cation degradation. rsc.org |
Theoretical and Computational Investigations of N Benzyl N Methylpiperidinium Chloride
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-Benzyl-N-methylpiperidinium chloride at the atomic level. These methods allow for a detailed examination of its electronic landscape and reactivity patterns.
Density Functional Theory (DFT) has been employed to investigate the stability and degradation of the N-benzyl-N-methylpiperidinium ([BzPip]⁺) cation, particularly in alkaline environments relevant to applications such as anion exchange membranes. rsc.org Computational studies have explored the degradation routes of [BzPip]⁺, revealing that the piperidinium (B107235) ring itself remains intact under harsh alkaline conditions. rsc.org The primary degradation pathways involve the SN2 substitution of hydroxide (B78521) ions (OH⁻) at the α-carbon atoms of the methyl and benzyl (B1604629) groups, which carry partial positive charges. rsc.org This nucleophilic attack leads to the formation of N-methylpiperidine and benzyl alcohol. rsc.org
The relative stability of different N-containing functional groups has been compared using DFT calculations. For instance, the degradation of N-benzyl-N-methylpiperidinium ([BzPip]⁺) was compared with benzyltrimethylammonium (B79724) ([BTMA]⁺) and N-benzyl-N-methylpyrrolidinium ([BzPyr]⁺). rsc.org These studies provide a theoretical basis for designing more stable piperidinium-based compounds.
The following table summarizes key findings from DFT calculations on the degradation of N-Benzyl-N-methylpiperidinium cation.
| Computational Method | Key Finding | Reference |
|---|---|---|
| DFT | The piperidinium ring in [BzPip]⁺ is stable in harsh alkaline conditions. | rsc.org |
| DFT | Degradation occurs via SN2 attack on the α-carbons of the methyl and benzyl groups. | rsc.org |
For example, in a study of N-benzylideneaniline, ab initio calculations with different basis sets were used to determine the rotational barriers and the most stable conformation, highlighting the balance between steric hindrance and electronic delocalization. elsevierpure.com Similar computational approaches could precisely determine the geometry and relative energies of the various possible conformations of the N-Benzyl-N-methylpiperidinium cation, providing a detailed potential energy surface.
Molecular Dynamics Simulations of this compound in Solvent Systems
Specific molecular dynamics (MD) simulations for this compound in solvent systems were not found in the provided search results. However, the methodology of MD simulations is well-established for studying ionic liquids and their mixtures with solvents like water or ethanol. nih.gov These simulations can provide a molecular-level understanding of solvation, ion-pairing, and transport properties. nih.gov
An MD simulation of this compound in an aqueous solution would typically involve placing the cation and chloride anion in a box of water molecules and solving Newton's equations of motion for all particles over time. Such a simulation could reveal:
The hydration structure around the cation and anion.
The formation and lifetime of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP).
The dynamics of water molecules in the solvation shells.
Transport properties such as diffusion coefficients and ionic conductivity.
Studies on other ionic liquids, like 1-n-butyl-3-methylimidazolium chloride, have shown that force field parameters, particularly the scaling of partial charges, significantly impact the calculated properties like viscosity and diffusion coefficients. nih.gov A similar approach would be necessary to accurately model the behavior of this compound in solution.
Prediction of Spectroscopic Parameters via Computational Methods
While experimental ¹H NMR spectra for this compound in D₂O are available, the computational prediction of spectroscopic parameters provides a powerful complementary tool for structural elucidation. researchgate.net Quantum chemical methods, particularly DFT, are widely used to calculate NMR chemical shifts (¹³C and ¹H). nih.gov
The general protocol for such calculations involves:
Optimization of the molecular geometry of the N-Benzyl-N-methylpiperidinium cation at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).
Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO).
Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
DFT calculations have also been successfully used to predict vibrational frequencies (FT-IR spectra). nih.gov By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For this compound, such calculations could help in assigning the various C-H, C-N, and C-C stretching and bending modes of the benzyl and piperidinium moieties.
Structure-Reactivity Relationships Derived from Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are valuable computational tools for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.govmdpi.com While a specific QSAR study for a series of N-Benzyl-N-methylpiperidinium derivatives was not found, research on related piperidine (B6355638) compounds demonstrates the utility of this approach. nih.govnih.gov
For instance, QSAR analyses on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives have utilized physicochemical descriptors (hydrophobicity, electronic, and steric parameters) to model their receptor binding affinity. nih.gov Similarly, electronic-topological methods have been applied to study the structure-activity relationships of 4,4-disubstituted piperidine morphinomimetics based on conformational and quantum-mechanical calculations. nih.gov
A computational study on N-Benzyl-N-methylpiperidinium derivatives could involve:
Generating a set of derivatives with various substituents on the benzyl and/or piperidinium rings.
Calculating a range of molecular descriptors for each derivative, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and lipophilicity.
Correlating these descriptors with a measured property (e.g., reactivity, stability, or a specific biological activity) using statistical methods like multiple linear regression or machine learning.
Such models can provide predictive tools for designing new N-Benzyl-N-methylpiperidinium-based compounds with desired properties.
Chemical Reactivity, Mechanism Studies, and Derivatization
N-Benzyl-N-methylpiperidinium Chloride as a Substrate in Organic Reactions
This compound serves as a versatile substrate in various organic reactions, allowing for the investigation of fundamental reaction mechanisms, including nucleophilic substitution and elimination reactions.
The quaternary nitrogen center of this compound is a key feature influencing its reactivity. In the presence of nucleophiles, the compound can undergo nucleophilic substitution reactions. Studies have shown that under harsh alkaline conditions (e.g., 7 M KOH at 100 °C), the piperidinium (B107235) ring itself remains stable. rsc.org However, the substituents on the nitrogen atom, namely the benzyl (B1604629) and methyl groups, are susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻). rsc.org
The reaction proceeds via an SN2 mechanism, where the hydroxide ion attacks the α-carbon atoms of the methyl and benzyl groups. rsc.org This results in the formation of N-methylpiperidine and benzyl alcohol as the primary degradation products. rsc.org Computational studies using Density Functional Theory (DFT) have indicated that the free energy barrier for the SN2 reaction at the α-carbon of the piperidinium ring is significantly higher (21.9 kcal mol⁻¹) compared to the attack at the benzyl and methyl groups. rsc.org This explains the experimental observation that the piperidinium ring remains intact. rsc.org The degradation is more pronounced at the benzyl group, with a degradation ratio of nearly 80%, compared to the methyl group. rsc.org This preferential attack is attributed to the relative stability of the leaving groups and the electronic effects of the substituents.
Table 1: Products of Nucleophilic Substitution of this compound in Alkaline Conditions. rsc.org
| Reactant | Conditions | Major Products | Minor Products |
|---|---|---|---|
| This compound | 7 M KOH, 100 °C | Benzyl alcohol, N-methylpiperidine | N-benzylpiperidine |
Quaternary ammonium (B1175870) salts like this compound are classic substrates for Hofmann elimination reactions. libretexts.orgaakash.ac.in This reaction typically occurs under basic conditions and heating, leading to the formation of an alkene and a tertiary amine. libretexts.orgaakash.ac.in The regioselectivity of the Hofmann elimination is a key characteristic, generally favoring the formation of the less substituted alkene, a principle known as the Hofmann rule. libretexts.orgmasterorganicchemistry.com This is in contrast to Zaitsev's rule, which predicts the formation of the more substituted alkene.
The mechanism of the Hofmann elimination is generally considered to be a concerted E2 process. masterorganicchemistry.comyoutube.com However, due to the poor leaving group ability of the amine, the transition state has significant carbanionic character, sometimes described as being on the E1cB-E2 spectrum. chemistrysteps.com The bulky nature of the trialkylamine leaving group is a major factor influencing the regioselectivity, as the base preferentially abstracts a proton from the sterically least hindered β-carbon. masterorganicchemistry.com
For this compound, elimination would involve the abstraction of a β-hydrogen from either the piperidine (B6355638) ring or the benzyl group. However, given the stability of the piperidinium ring observed in substitution reactions, elimination leading to the opening of the ring is a plausible pathway under forcing conditions. rsc.org The specific products of the Hofmann elimination of this compound would depend on the reaction conditions and the relative acidity of the available β-hydrogens.
Role of this compound as a Reagent or Co-reagent in Chemical Transformations
While primarily studied as a substrate, this compound and its derivatives can also function as reagents or co-reagents. For instance, quaternary ammonium salts are known to act as phase-transfer catalysts. Although specific examples for this compound are not prevalent in the searched literature, its structural motifs are present in compounds designed for such applications. The lipophilic benzyl group and the hydrophilic quaternary ammonium center could facilitate the transfer of anions between aqueous and organic phases, thereby promoting reactions.
Acid-Base Properties and Protonation Equilibria of N-Benzyl-N-methylpiperidinium Cation
The N-benzyl-N-methylpiperidinium cation is the conjugate acid of the corresponding ylide, which would be formed by the deprotonation of one of the α-hydrogens. However, the pKa of the α-hydrogens on the methyl, benzyl, and piperidinyl groups is expected to be very high, making the cation a very weak acid. The piperidinium cation itself is the conjugate acid of piperidine and is the major species at a neutral pH of 7.3. nih.gov The presence of the electron-withdrawing benzyl group on the nitrogen atom in N-benzyl-N-methylpiperidinium would slightly increase the acidity of the protons on the α-carbons of the piperidine ring compared to a simple N-alkylpiperidinium salt. However, these protons are not readily acidic. The primary acid-base chemistry relevant to this compound under typical conditions involves its stability in strong bases, as discussed in the context of elimination reactions.
Photochemical and Radiolytic Transformations Involving this compound
The photochemical behavior of benzyl-containing compounds, including benzyl chlorides, has been a subject of study. sci-hub.st Irradiation of benzyl chlorides can lead to both homolytic and heterolytic cleavage of the carbon-chlorine bond. sci-hub.st While specific studies on the photochemistry of this compound are not detailed in the provided results, the presence of the benzyl chromophore suggests potential for photochemical reactivity. Upon absorption of UV light, the benzyl group could be excited, potentially leading to cleavage of the benzyl-nitrogen bond or other photochemical transformations.
Similarly, radiolytic transformations, induced by ionizing radiation, could lead to the degradation of this compound. Pulse radiolysis studies on similar organic molecules in various media have shown the formation of radical cations and other reactive intermediates. osti.gov The stability of the piperidinium ring, as seen in chemical degradation studies, might also be a factor in its radiolytic decomposition pathways.
Synthesis and Study of Derivatization Strategies and Analogues of this compound for Probing Reactivity and Stability
The synthesis of derivatives and analogues of this compound is a key strategy for understanding structure-reactivity relationships. rsc.org For instance, modifying the alkyl substituents on the nitrogen atom can influence the stability of the cation. Replacing the methyl group with bulkier alkyl groups like butyl or hexyl can alter the steric environment and potentially enhance the stability towards nucleophilic attack. rsc.org
Furthermore, introducing different substituents on the benzyl group or the piperidine ring can modulate the electronic properties and reactivity of the cation. For example, the synthesis of N-benzylpiperidine derivatives with various functional groups has been explored in the context of medicinal chemistry. nih.govnih.gov These synthetic strategies often involve the reaction of a substituted benzyl halide with the appropriate piperidine derivative. nih.govorgsyn.orggoogle.com
A study on the alkaline stability of piperidinium cations compared N-benzyl-N-methylpiperidinium ([BzPip]⁺) with benzyltrimethylammonium (B79724) ([BTMA]⁺) and N-benzyl-N-methylpyrrolidinium ([BzPyr]⁺). rsc.org The results showed that [BzPip]⁺ was significantly more stable than [BzPyr]⁺, which was attributed to lower ring strain in the piperidinium ring. rsc.org However, it was less stable than some N-alkyl substituted piperidinium cations, highlighting the impact of the benzyl group on reactivity. rsc.org
Table 2: Comparison of Alkaline Stability of Different Quaternary Ammonium Cations. rsc.org
| Cation | Degradation (%) after 1436 h in 7 M KOH at 100 °C |
|---|---|
| N-benzyl-N-methylpiperidinium ([BzPip]⁺) | ~23% |
| Benzyltrimethylammonium ([BTMA]⁺) | >90% (in 2 M NaOH at 80 °C after 1000 h) |
| N-benzyl-N-methylpyrrolidinium ([BzPyr]⁺) | Significantly less stable than [BzPip]⁺ |
Catalytic Applications and Phase Transfer Catalysis
N-Benzyl-N-methylpiperidinium Chloride in Phase-Transfer Catalysis
This compound is a classic example of a quaternary ammonium (B1175870) salt used in phase-transfer catalysis (PTC). vestachem.com These catalysts are instrumental in facilitating reactions between reactants that are located in different immiscible phases, typically a solid or aqueous phase and an organic phase. vestachem.com The fundamental role of the catalyst is to transport one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed at a much faster rate.
The structure of this compound, featuring a positively charged nitrogen atom shielded by a combination of a methyl group, a benzyl (B1604629) group, and the piperidine (B6355638) ring, makes it amphiphilic. This allows it to be soluble in both polar (aqueous) and non-polar (organic) environments to some extent. The benzyl group, in particular, enhances its lipophilicity, which is a crucial factor for a phase-transfer catalyst's effectiveness. nih.gov
Efficiency in Liquid-Liquid and Solid-Liquid Phase-Transfer Systems
The efficiency of a phase-transfer catalyst is dependent on its ability to extract the reacting anion from the aqueous or solid phase and make it available in the organic phase in a sufficiently reactive state. The structure of the quaternary ammonium salt plays a pivotal role in this process. Factors such as the size of the alkyl groups and the symmetry of the cation influence the catalyst's performance. biomedres.us
While specific performance data for this compound is not extensively documented in comparative studies, its efficiency can be inferred from studies on structurally similar catalysts, such as trialkylbenzylammonium chlorides (TABAC). In the synthesis of dialkyl sulfides, a comparative study showed that the catalytic activity of various quaternary ammonium salts followed the order: methyltrialkylammonium chloride (MTAAC) > trialkylbenzylammonium chloride (TABAC) >> triethylbenzylammonium chloride (TEBAC). osti.gov This suggests that the presence of a benzyl group, as in this compound, provides a good balance of lipophilicity and reactivity.
The efficiency of these catalysts is observed in both liquid-liquid (L-L) and solid-liquid (S-L) PTC systems. In L-L systems, the catalyst facilitates the transfer of an anion from the aqueous phase to the organic phase. In S-L systems, the catalyst extracts an anion from the crystal lattice of a solid salt into the organic phase for reaction. The use of PTC in S-L systems can sometimes be enhanced by the presence of a small amount of water or by using anhydrous conditions with the catalyst effectively solubilizing the solid reactant.
| Catalyst System | Reactants | Product | Efficiency Insights |
| Liquid-Liquid PTC | 4-tert-butylbenzyl bromide and potassium iodide in a microemulsion | 4-tert-butylbenzyl iodide | Quaternary ammonium salts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) are effective catalysts in microemulsion systems. nih.gov |
| Solid-Liquid PTC | Benzyl chloride and potassium bromide | Benzyl bromide | Polyethylene glycols have been shown to be effective catalysts in anhydrous solid-liquid systems. mdpi.com |
| Comparative L-L PTC | Alkyl halides and sodium sulfide | Dialkyl sulfides | Trialkylbenzylammonium chloride (TABAC) shows high catalytic activity, superior to triethylbenzylammonium chloride (TEBAC). osti.gov |
Mechanistic Insights into Quaternary Ammonium Salt Phase-Transfer Catalysis
The mechanism of phase-transfer catalysis involving quaternary ammonium salts like this compound is generally understood to follow one of two primary pathways: the Starks' extraction mechanism or the interfacial mechanism.
In the Starks' extraction mechanism , which is common for reactions involving inorganic anions, the quaternary ammonium cation (Q⁺) exchanges its initial anion (Cl⁻ in this case) for the reactant anion (Y⁻) at the liquid-liquid or solid-liquid interface. nih.gov The resulting ion pair, Q⁺Y⁻, is sufficiently lipophilic to be extracted into the bulk organic phase. Here, the anion Y⁻ is poorly solvated and thus highly reactive towards the organic substrate (RX), leading to the product (RY) and regenerating the catalyst's initial form (Q⁺X⁻), which then returns to the interface to repeat the cycle. nih.gov
The interfacial mechanism is more relevant for reactions involving the generation of organic anions, such as carbanions, using a concentrated aqueous base like NaOH. In this model, the deprotonation of the organic substrate (e.g., a C-H acid) occurs at the interface between the aqueous and organic phases. The resulting organic anion is then associated with the quaternary ammonium cation at the interface, where it reacts with the organic substrate. nih.gov
The structure of this compound influences its mechanistic pathway and efficiency. The lipophilicity imparted by the benzyl and piperidine groups facilitates the transport of the ion pair into the organic phase, favoring the extraction mechanism. The accessibility of the positive charge on the nitrogen atom, which is influenced by the steric bulk of the surrounding groups, also affects the tightness of the ion pair and, consequently, the reactivity of the transported anion.
This compound as a Catalyst or Co-Catalyst in Homogeneous Systems
Beyond its established role in phase-transfer catalysis, this compound has potential applications in homogeneous catalysis, although specific examples in the literature are not abundant. Its nature as an ionic liquid or a salt that is soluble in certain organic solvents allows it to function in a single-phase reaction medium.
In homogeneous systems, quaternary ammonium salts can act as more than just anion carriers. They can serve as:
Ionic Liquids: When the melting point is low enough, these salts can be used as the reaction solvent itself, offering a polar and non-volatile medium that can influence reaction rates and selectivities.
Stabilizers for Catalytic Species: The charged nature of the salt can help to stabilize dissolved metal catalysts or charged intermediates, preventing their aggregation or decomposition.
Co-catalysts: In conjunction with a primary catalyst (e.g., a transition metal complex), it can facilitate specific steps in the catalytic cycle, such as ligand exchange or reductive elimination.
For instance, N-alkylpyridinium salts, a related class of compounds, are known to serve as ionic liquids and versatile synthetic intermediates in homogeneous settings. rsc.org While direct evidence for this compound is limited, its structural features suggest it could be explored for similar purposes in homogeneous catalytic systems.
Heterogeneous Catalysis Incorporating N-Benzyl-N-methylpiperidinium Moieties
The heterogenization of homogeneous catalysts is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The N-Benzyl-N-methylpiperidinium moiety can be incorporated into a heterogeneous catalyst by immobilizing it onto a solid support.
General strategies for the immobilization of such molecular catalysts include:
Covalent Attachment: The N-Benzyl-N-methylpiperidinium salt can be chemically modified to include a reactive functional group (e.g., a vinyl or siloxy group) on one of its substituents. This allows for covalent bonding to a solid support like silica, alumina, or a polymer resin.
Ion Exchange: The cationic piperidinium (B107235) moiety can be ion-exchanged onto a support that possesses anionic sites, such as certain clays (B1170129) or ion-exchange resins.
Encapsulation: Techniques like atomic layer deposition (ALD) can be used to physically encapsulate the catalyst molecules onto a solid support, preventing leaching while keeping the active site accessible. dicp.ac.cn
Once immobilized, the N-Benzyl-N-methylpiperidinium moiety can function as a heterogeneous phase-transfer catalyst (often termed a triphase catalyst) or as a tethered ionic liquid phase. These solid-supported catalysts are particularly advantageous for use in continuous flow reactors, simplifying product purification and catalyst reuse, thereby contributing to more sustainable chemical processes. osti.gov
Exploration of Enantioselective Catalysis with Chiral Analogues of this compound
A highly significant extension of the catalytic utility of quaternary ammonium salts is in the field of asymmetric or enantioselective catalysis. By introducing chirality into the structure of the catalyst, it becomes possible to synthesize one enantiomer of a chiral product preferentially. While this compound itself is achiral, its structure serves as a template for the design of chiral analogues.
Chiral piperidine and pyridinium (B92312) salts have been successfully employed as catalysts in a variety of enantioselective transformations. dicp.ac.cnnih.govnih.gov These chiral catalysts are often synthesized from readily available chiral starting materials, such as amino acids or natural products like Cinchona alkaloids. researchgate.net The introduction of a chiral center, often in the substituent attached to the nitrogen atom or within the piperidine ring itself, creates a chiral environment around the active site.
During catalysis, the chiral cation forms a diastereomeric ion pair with the prochiral anion. The steric and electronic interactions within this complex favor one orientation for the subsequent reaction, leading to the formation of the product with a high enantiomeric excess (ee).
Recent research has demonstrated the power of this approach in various reactions:
Asymmetric Hydrogenation: Chiral iridium catalysts with P,N-ligands have been used for the highly enantioselective hydrogenation of N-benzylpyridinium salts to produce chiral α-aryl piperidines. dicp.ac.cn
Asymmetric Reductive Transamination: A rhodium-catalyzed transfer hydrogenation of pyridinium salts in the presence of a chiral primary amine allows for the synthesis of a wide range of chiral piperidines with excellent enantioselectivity. nih.gov
Asymmetric Dearomatization: Organocatalytic enantioselective addition of C(1)-ammonium enolates to pyridinium salts has been developed to synthesize enantioenriched 1,4-dihydropyridines. nih.gov
| Chiral Catalyst/System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| [Ir(COD)Cl]₂/MeO-BoQPhos | Asymmetric Hydrogenation | N-benzyl-2-phenoxathiinylpyridinium salt | (S)-N-benzyl-2-phenoxathiinylpiperidine | >99% ee dicp.ac.cn |
| [RhCp*Cl₂]₂ / Chiral Amine | Asymmetric Reductive Transamination | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | up to >99% ee nih.gov |
| (R)-BTM (Isothiourea catalyst) | Organocatalytic Dearomatization | 3-Cyanopyridinium salt | Enantioenriched 1,4-Dihydropyridine | up to 98% ee nih.gov |
| N-spiro chiral quaternary ammonium salt | Phase-Transfer Aldol Reaction | Glycine derivative and aldehyde | β-hydroxy-α-amino ester | up to 91% ee researchgate.net |
These examples underscore the vast potential of designing chiral analogues based on the N-alkyl-N-benzylpiperidinium framework for demanding applications in asymmetric synthesis.
Advanced Materials Science Applications
N-Benzyl-N-methylpiperidinium Chloride in Polymer Science
The incorporation of ionic moieties into polymer structures can dramatically alter their physical and chemical properties, leading to materials with enhanced functionalities. This compound plays a significant role in this area, primarily as a functional group for modifying polymers to create ion-exchange materials.
While this compound itself is not typically used as a monomer for direct polymerization, its structural motif is central to the post-polymerization modification of polymers. A common strategy involves the polymerization of monomers like vinylbenzyl chloride (VBC), often in combination with other monomers such as styrene, to create a polymer backbone. This is typically achieved through methods like free-radical polymerization. The resulting poly(vinylbenzyl chloride) (PVBC) possesses reactive chloromethyl groups that are subsequently quaternized with an amine.
In this context, N-methylpiperidine is used to functionalize the PVBC backbone, resulting in the formation of this compound functional groups attached to the polymer chain. acs.orgrsc.org This post-polymerization modification transforms a neutral polymer into a polyelectrolyte, or a poly(ionic liquid), where the piperidinium (B107235) salt becomes an integral part of the polymer's structure. This method allows for the precise introduction of ionic sites onto a pre-formed polymer backbone, enabling the tailoring of the final material's properties.
A significant application of this compound is in the fabrication of anion-exchange membranes (AEMs). acs.orgrsc.orgdtu.dk These membranes are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers. The N-benzyl-N-methylpiperidinium cation serves as a robust functional group in these membranes, facilitating the transport of anions.
Research has demonstrated that AEMs functionalized with N-benzyl-N-methylpiperidinium groups exhibit promising properties. For instance, a study involving the quaternization of poly(vinylbenzyl chloride) cross-linked with polybenzimidazole using N-methylpiperidine yielded AEMs with good hydroxide (B78521) conductivity, reaching over 80 mS cm⁻¹ at 80 °C. acs.org These membranes also displayed favorable mechanical properties and dimensional stability under varying temperatures. acs.org
The stability of the cationic headgroup is a critical factor for the longevity of AEMs, especially in alkaline environments. Studies comparing different cationic headgroups have included N-benzyl-N-methylpiperidinium. rsc.orgrsc.org It has been shown that the chemical stability of piperidinium cations in alkaline conditions can be significantly influenced by the substituents on the nitrogen atom. rsc.org While benzyl-substituted piperidinium showed some degradation over extended periods at high temperatures and KOH concentrations, it was found to be more stable than analogous pyrrolidinium (B1226570) structures due to lower ring strain. rsc.org Further research has explored how different headgroup chemistries, including N-benzyl-N-methylpiperidinium, affect the permselectivity and conductivity of radiation-grafted AEMs. rsc.org These studies indicate that the water content of the membrane, influenced by the headgroup, plays a primary role in determining these properties. rsc.org
Below is a table summarizing the properties of an anion-exchange membrane functionalized with this compound.
| Membrane Composition | Ion-Exchange Capacity (IEC) | Water Uptake | Swelling Ratio | Hydroxide Conductivity (80 °C) | Alkaline Stability |
| PBI₁-PVBC₁-NMPD/OH | >1.5 mequiv g⁻¹ | <50% | ~10% | >80 mS cm⁻¹ | ~80% conductivity retained after 336h in 1M KOH at 60°C |
Data sourced from a study on piperidinium-functionalized poly(vinylbenzyl chloride) cross-linked by polybenzimidazole. acs.org
Supramolecular Assemblies Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. While direct research on the supramolecular chemistry of this compound is limited, the behavior of structurally related quaternary ammonium (B1175870) salts provides insights into its potential in this area.
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Quaternary ammonium compounds, due to their positive charge and potential for hydrophobic and electrostatic interactions, can act as guests for various host molecules such as cucurbiturils and pillararenes.
For example, studies on the host-guest interactions of benzimidazolium-based ionic liquids with β-cyclodextrin have shown the formation of inclusion complexes driven by non-covalent forces. acs.org These interactions can be studied using techniques like NMR spectroscopy and conductivity measurements to determine the stoichiometry and binding constants of the complexes. acs.org Similarly, research on pillararenes has demonstrated their ability to bind N-acyl homoserine lactones, which are also ammonium-containing compounds, with the binding strength influenced by the length of alkyl chains and the functional groups on the host. aalto.fi Although specific studies on this compound as a guest are not prevalent, its structure suggests potential for similar interactions, with the benzyl (B1604629) and methyl groups offering sites for hydrophobic and van der Waals interactions within a suitable host cavity.
The self-assembly of molecules into well-defined structures is a cornerstone of nanoscience and materials chemistry. The amphiphilic nature of certain quaternary ammonium salts can drive their self-assembly in solution.
Research on the self-assembly of amphiphilic random co-poly(ionic liquid)s, such as those based on imidazolium (B1220033) chloride, demonstrates the formation of micelles and other ordered structures in aqueous solutions. rsc.org The morphology of these self-assembled structures is influenced by factors like anion type and polymer molecular weight. rsc.org While not directly involving this compound, these findings suggest that polymers functionalized with this piperidinium salt could also exhibit self-assembly behavior. The interplay between the hydrophobic benzyl group and the hydrophilic charged piperidinium core could lead to the formation of micelles or vesicles in selective solvents. Furthermore, the crystal structure of related compounds like N-benzyl-N-methylmorpholinium chloride reveals ordered packing in the solid state, governed by weak C-H···Cl hydrogen bonds. nih.gov This indicates a propensity for ordered arrangements that could be relevant in the solid-state structures of materials incorporating this compound.
Electrochemical Properties and Applications in Electrolyte Systems
The ionic nature of this compound makes it and its derivatives interesting candidates for applications in electrochemical systems, particularly as components of electrolytes for batteries and other devices.
Piperidinium-based ionic liquids are a class of materials extensively studied for their potential use in lithium-ion batteries. rsc.orgnih.govresearchgate.netmdpi.com These ionic liquids are valued for their high thermal stability, low volatility, and wide electrochemical stability windows, which can enhance the safety and performance of batteries. While much of the research focuses on derivatives with different alkyl chains, the fundamental properties of the piperidinium cation are relevant.
Studies on piperidinium-based electrolytes often involve salts with anions like bis(trifluoromethanesulfonyl)imide (TFSI) to achieve the desired electrochemical properties. For instance, N-butyronitrile-N-methylpiperidinium bis(fluorosulfonyl)imide has been investigated as an electrolyte additive for high-voltage lithium-ion batteries. rsc.orgnih.gov The addition of this piperidinium salt was found to suppress the oxidative decomposition of the electrolyte and improve the cycling performance of the battery. rsc.orgnih.gov
The electrochemical stability of electrolytes containing piperidinium cations has been evaluated using techniques like linear sweep voltammetry. In some cases, the presence of the piperidinium-based ionic liquid extends the oxidative stability of the electrolyte to higher voltages compared to conventional carbonate-based electrolytes. rsc.org Research on various piperidinium-based ionic liquids has also explored the effect of the cation's side chain on the electrolyte's properties, such as viscosity and ionic conductivity. researchgate.net While specific data for this compound as a primary electrolyte component is not widely published, its structural similarity to other studied piperidinium salts suggests its potential utility in this field, likely after anion exchange to a more electrochemically stable anion like TFSI.
The following table presents a comparison of the oxidative stability of a blank electrolyte versus one with a piperidinium-based additive.
| Electrolyte | Oxidative Stability (vs. Li/Li⁺) |
| Blank Electrolyte (1 M LiPF₆ in EC/DMC) | Onset of oxidation at ~4.2 V |
| Electrolyte with PP₁,CNFSI additive | Stable up to ~5.0 V |
Data adapted from a study on a novel piperidinium-based ionic liquid additive. rsc.org
Ionic Conductivity Studies in Various Media and Membrane Performance
The performance of an anion-exchange membrane is intrinsically linked to its ionic conductivity and permselectivity. Research has focused on incorporating the N-Benzyl-N-methylpiperidinium (MPIP) cation into polymer backbones to create AEMs with desirable properties.
A study comparing different cationic headgroups in radiation-grafted AEMs revealed that the MPIP headgroup leads to a distinct balance between permselectivity and conductivity. rsc.org This behavior is largely attributed to the influence of the headgroup on the membrane's water content. rsc.org Membranes with higher water content tend to exhibit lower permselectivity. rsc.org
In a specific investigation, a non-crosslinked radiation-grafted AEM featuring the N-benzyl-N-methylpiperidinium (MPIP) headgroup was found to have a different permselectivity-conductivity balance compared to the more commonly studied benzyltrimethylammonium (B79724) (TMA) based membranes. rsc.org The study highlighted that modifications in the headgroup chemistry, which in turn affect the intrinsic water content, are a key factor in tuning these properties. rsc.org
Detailed research on radiation-grafted AEMs based on poly(ethylene-co-tetrafluoroethylene) (ETFE) has provided specific data on the performance of membranes functionalized with N-Benzyl-N-methylpiperidinium. These studies offer valuable insights into their ionic conductivity and ion-exchange capacity (IEC), which are crucial for their application in electrochemical systems.
Table 1: Ionic Conductivity and Ion-Exchange Capacity of an N-Benzyl-N-methylpiperidinium-based AEM
| Property | Value | Conditions |
|---|---|---|
| Chloride (Cl⁻) Ion Conductivity | 49 mS cm⁻¹ | 90 °C, 95% relative humidity |
| Hydroxide (OH⁻) Form Conductivity | 138 mS cm⁻¹ | 80 °C, 95% relative humidity |
| Initial Ion-Exchange Capacity (IEC) | 1.64 mmol g⁻¹ | As-synthesized |
| Post-Alkali Ageing IEC | 1.36 mmol g⁻¹ | After treatment in 1 mol dm⁻³ aqueous KOH at 80 °C |
Data sourced from a study on high-performance aliphatic-heterocyclic benzyl-quaternary ammonium radiation-grafted AEMs.
Role in Energy Storage and Conversion Devices (e.g., Fuel Cells, Electrolyzers)
The unique properties of AEMs containing N-Benzyl-N-methylpiperidinium cations make them promising for applications in energy storage and conversion technologies, particularly in fuel cells and potentially in electrolyzers.
Table 2: Performance of Piperidinium-Based AEMs in Fuel Cells
| Fuel/Oxidant | Peak Power Density | Temperature |
|---|---|---|
| H₂ - O₂ | 2.3 W cm⁻² | 80 °C |
| H₂ - Air | 1.3 W cm⁻² | 80 °C |
Data from a study on branched poly(aryl piperidinium) AEMs for AEMFCs.
While direct studies on this compound in electrolyzers are less common, research on closely related structures provides strong indications of their potential. For example, a poly(vinyl benzyl methylpyrrolidinium) hydroxide derived AEM has been successfully tested for water electrolysis. In a 1 M KOH solution at 60 °C, a membrane of this type achieved a current density of 500 mA cm⁻² at a cell voltage of 2 V. rsc.org This suggests that piperidinium-based AEMs, by extension, are viable candidates for electrolyzer applications, which are crucial for green hydrogen production.
Furthermore, the broader class of piperidinium-based ionic liquids has been investigated for energy storage , particularly in lithium-ion batteries. These compounds are explored as additives or as the primary electrolyte to enhance safety and performance. While not this compound itself, the fundamental stability and electrochemical properties of the piperidinium cation are the key motivators for this research.
Advanced Analytical Methodologies and Chemical Sensing Based on N Benzyl N Methylpiperidinium Chloride
Method Development for Detection and Quantification in Complex Chemical Matrices
Developing robust methods for the detection and quantification of N-Benzyl-N-methylpiperidinium chloride is essential for quality control in industrial synthesis and for its application in various chemical processes. The choice of methodology depends on the sample matrix, required sensitivity, and the nature of potential interfering substances.
Chromatographic techniques are powerful tools for separating and quantifying this compound in complex mixtures.
High-Performance Liquid Chromatography (HPLC): As a non-volatile, charged species, this compound is well-suited for analysis by HPLC. Several approaches can be employed for its separation:
Reversed-Phase HPLC: This is the most common mode of HPLC. However, due to the compound's ionic nature, it may exhibit poor retention on standard C18 or C8 columns. To overcome this, ion-pairing agents can be added to the mobile phase, or specialized columns with mixed-mode stationary phases (e.g., combining reversed-phase and ion-exchange characteristics) can be used. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar and ionic compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Ion-Exchange Chromatography (IEC): This technique separates analytes based on their charge and is highly effective for ionic species like quaternary ammonium (B1175870) compounds.
Detection is typically achieved using a UV detector, exploiting the aromatic benzyl (B1604629) group's chromophore, or more advanced detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometry (LC-MS) for higher sensitivity and specificity. sielc.comnih.gov A simple and fast method has been developed for determining relevant quaternary ammonium compounds in various samples using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which can elute the target compounds in under five minutes. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability as a salt. However, analysis is possible through derivatization to form a more volatile compound or by using pyrolysis-GC-MS. More commonly, GC-MS is used to analyze its precursors or potential degradation products, such as benzyl chloride or N-methylpiperidine. researchgate.netcmbr-journal.com The GC-MS method is highly sensitive and selective, making it ideal for identifying trace-level components in complex mixtures. cmbr-journal.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 2.0 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water with ionic modifier (e.g., Ammonium Formate) | sielc.com |
| Detection | UV (210-280 nm), ELSD, or Mass Spectrometry (MS) | sielc.comnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | nih.gov |
| Special Technique | Ion-Pairing or Mixed-Mode Chromatography | sielc.com |
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly suited for charged analytes. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-mass ratio within a buffer-filled capillary under the influence of an electric field. usp.org
As a cationic species, this compound would migrate towards the cathode. Its separation from other components in a mixture would depend on differences in electrophoretic mobility. CZE offers high efficiency and requires minimal sample and solvent, making it an attractive alternative to HPLC for certain applications. usp.org
This compound as a Reagent in Analytical Chemistry
The distinct properties of this compound allow it to be used as a reagent in various analytical procedures.
While specific applications of this compound as a precipitation or extraction reagent are not extensively documented in readily available literature, its properties as a quaternary ammonium salt suggest potential utility. Quaternary ammonium compounds are widely used as phase-transfer catalysts, facilitating the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), which is a principle closely related to extraction. medchemexpress.com They can form ion pairs with large anions, which can alter the solubility of the resulting complex, potentially leading to precipitation or enhanced extraction into a non-polar solvent.
One of the most significant applications for quaternary ammonium salts in analytical chemistry is as cationic ion-pairing reagents in reversed-phase HPLC. phenomenex.blog This technique, known as ion-pair chromatography (IPC), is used to enhance the retention and separation of acidic or anionic analytes that would otherwise elute too quickly from a non-polar stationary phase. sigmaaldrich.com
The mechanism involves adding the ion-pairing reagent, such as this compound, to the mobile phase. The hydrophobic part of the reagent (the benzyl and piperidinium (B107235) rings) adsorbs onto the non-polar stationary phase, while the positively charged nitrogen atom is exposed. This effectively creates a transient ion-exchange surface that can interact with and retain anionic analytes. phenomenex.blog Alternatively, the reagent can form a neutral ion-pair with the analyte in the mobile phase, increasing its hydrophobicity and thus its retention on the column.
| Reagent | Structure Type | Typical Application | Reference |
|---|---|---|---|
| Tetrabutylammonium (B224687) Hydroxide (B78521) | Quaternary Ammonium Salt | Analysis of acidic compounds, nucleotides | phenomenex.blog |
| Tetramethylammonium Chloride | Quaternary Ammonium Salt | Analysis of small organic acids | sielc.com |
| Triethylamine | Tertiary Amine (protonated) | Used as a silanol suppressor and ion-pairing agent | phenomenex.blog |
| This compound | Quaternary Ammonium Salt | Potential for analysis of acidic/anionic compounds | echemi.com |
Electrochemical Sensors Incorporating this compound
The field of electrochemical sensors often utilizes materials with specific ionic and conductive properties. Piperidinium-based salts, including those similar in structure to this compound, are investigated as ionic liquids (ILs) for various electrochemical applications, such as in electrolytes for high-voltage lithium-ion batteries. rsc.orgnih.gov These materials possess high ionic conductivity, thermal stability, and wide electrochemical windows. nih.gov
In the context of chemical sensors, these piperidinium-based ionic liquids or salts could be incorporated into the sensing membrane of an ion-selective electrode (ISE). An ISE is a sensor that measures the activity of a specific ion in a solution. The membrane is typically a polymer (like PVC) containing an ionophore that selectively binds the target ion. A piperidinium salt could serve as part of the ion-exchange medium within the membrane or as the ionophore itself for detecting specific large anions. The stable and well-defined electrochemical properties of piperidinium salts are advantageous for creating durable and reliable sensor components. nih.govmdpi.com
Spectroscopic Probes and Derivatization for Enhanced Analytical Detection
The unique chemical structure of this compound and its derivatives has led to their exploration in advanced analytical methodologies, particularly as components of spectroscopic probes and tools for derivatization to enhance the detection of various analytes. The positively charged quaternary ammonium group and the benzyl moiety can be strategically utilized to influence spectroscopic properties or to act as a reactive handle for tagging molecules of interest.
A notable application lies in the development of fluorogenic assays, where a derivative of N-Benzyl-N-methylpiperidinium serves as a hapten to elicit a catalytic antibody. This antibody, in turn, can catalyze a specific chemical reaction that results in a significant increase in fluorescence, forming the basis of a highly sensitive detection method.
In one such system, an antibody was generated against an N-benzyl-N-methylpiperidinium hapten. This antibody was found to catalyze the β-elimination of a fluorine atom from a fluorinated substrate, which is coupled with the release of a fluorophore, leading to a detectable signal. The catalytic proficiency of the antibody is a direct result of the specific binding interactions with the hapten, which mimics the transition state of the reaction.
Table 1: Fluorogenic Assay Catalyzed by an Antibody to N-Benzyl-N-methylpiperidinium Hapten
| Parameter | Value |
| Hapten | N-Benzyl-N-methylpiperidinium derivative |
| Catalyzed Reaction | β-elimination |
| Spectroscopic Output | Fluorescence |
| Detection Principle | Release of a fluorophore upon catalysis |
This immunochemical approach, centered around the N-benzyl-N-methylpiperidinium scaffold, demonstrates a sophisticated strategy for designing highly specific and sensitive analytical methods. The hapten's structure is critical for generating antibodies with the desired catalytic activity, and the subsequent assay's performance is directly linked to the efficiency of this biocatalyst.
While direct applications of this compound as a standalone spectroscopic probe are not extensively documented in peer-reviewed literature, its structural motifs are relevant in the broader context of designing derivatization agents. Quaternary ammonium salts, in general, are utilized to introduce a charged tag to neutral molecules, thereby improving their ionization efficiency in mass spectrometry or altering their retention characteristics in chromatography. The benzyl group can also be functionalized to incorporate chromophoric or fluorophoric units, transforming the parent molecule into a versatile derivatization reagent.
Table 2: Potential Derivatization Strategies Involving N-Benzyl-N-methylpiperidinium Analogs
| Analyte Functional Group | Potential Derivatization Reaction | Purpose of Derivatization |
| Carboxylic Acids | Esterification with a hydroxyl-functionalized N-Benzyl-N-methylpiperidinium derivative | Introduction of a charged tag for enhanced mass spectrometry detection |
| Thiols | Michael addition to an acryloyl-modified N-Benzyl-N-methylpiperidinium salt | Attachment of a UV-active or fluorescent reporter group |
| Amines | Acylation with a carboxylic acid-functionalized N-Benzyl-N-methylpiperidinium salt | Improvement of chromatographic separation and introduction of a fixed charge |
The research in this area underscores the potential of N-Benzyl-N-methylpiperidinium-based structures in the development of sophisticated analytical tools. The combination of a stable cationic charge and the modifiable benzyl group provides a versatile platform for creating reagents that can enhance the sensitivity and selectivity of analytical detection methods. Future research may further exploit these properties to develop novel spectroscopic probes and derivatization agents for a wider range of analytical challenges.
Future Directions and Emerging Research Avenues
Unexplored Synthetic Routes and Green Chemistry Innovations for N-Benzyl-N-methylpiperidinium Chloride
The conventional synthesis of this compound typically involves the SN2 reaction between N-methylpiperidine and benzyl (B1604629) chloride. rsc.org While effective, this method presents opportunities for improvement through the lens of green chemistry. Future research is anticipated to focus on alternative synthetic strategies that minimize environmental impact and enhance efficiency.
Key Research Thrusts:
Solvent-Free and Alternative Solvent Systems: The current synthesis often utilizes organic solvents for the reaction and precipitation steps, such as the use of ethyl acetate (B1210297) to precipitate the product. rsc.org Future work could explore solvent-free reaction conditions, potentially using microwave or ultrasound assistance to drive the quaternization reaction. Alternatively, the use of greener solvents, such as bio-derived solvents or supercritical fluids, could significantly reduce the environmental footprint.
Catalytic Approaches: Investigating catalytic routes, rather than stoichiometric ones, is a major avenue. This could involve developing catalysts that enable the use of less reactive but more environmentally benign starting materials, such as benzyl alcohol instead of benzyl chloride, thereby avoiding the generation of halide waste.
Renewable Feedstocks: A long-term goal is the synthesis of the piperidine (B6355638) ring and benzyl group from renewable biomass sources, moving away from petrochemical origins.
A comparative analysis of synthetic routes can be guided by established green chemistry metrics, as shown in the table below.
Table 1: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Description | Ideal Value | Reference |
|---|---|---|---|
| Atom Economy (AE) | The measure of the amount of starting materials that end up in the desired product. | 100% | walisongo.ac.id |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, workup chemicals) to the mass of the product. | 1 | walisongo.ac.id |
| E-Factor | The ratio of the mass of waste generated to the mass of the product. | 0 | walisongo.ac.id |
| EcoScale | A semi-quantitative tool that evaluates the "greenness" of a reaction based on yield, cost, safety, and reaction conditions. | 100 | walisongo.ac.id |
Future synthetic research on this compound will likely focus on optimizing these metrics, leading to more sustainable manufacturing processes.
Novel Catalytic Roles and Expanded Reaction Scope for this compound
While often used as a chemical intermediate, the potential of this compound as a catalyst in its own right remains an area ripe for exploration. marketpublishers.com Its structure, featuring a cationic head and a lipophilic benzyl group, suggests it could function as a phase-transfer catalyst (PTC) or as a micellar catalyst in aqueous media.
Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt, it is a prime candidate for a PTC, shuttling anionic reactants between an aqueous phase and an organic phase to facilitate reactions. Its efficacy in various C-C, C-N, and C-O bond-forming reactions is a key area for investigation.
Micellar Catalysis: Related quaternary ammonium salts with surfactant properties, such as benzethonium (B1203444) chloride, have been successfully used as catalysts in aqueous media. orientjchem.org These catalysts form micelles that can create a hydrophobic microenvironment, accelerating reaction rates for organic transformations in water. orientjchem.org Research into the critical micelle concentration and catalytic activity of this compound in promoting multi-component reactions, such as the synthesis of heterocycles, is a promising direction. orientjchem.org
Ionic Liquids and Precursors: Quaternary ammonium halides are valuable precursors for creating ionic liquids (ILs) through anion exchange. nih.gov this compound could be a precursor to a range of ILs with tailored properties (e.g., hydrophobicity, viscosity, conductivity) for applications in electrochemistry, biomass processing, or as "green" reaction media. nih.govpsu.edu
Template/Structure-Directing Agent: In materials synthesis, quaternary ammonium salts can act as templates or structure-directing agents in the formation of porous materials like zeolites or mesoporous silicas. The specific size and shape of the N-benzyl-N-methylpiperidinium cation could be leveraged to synthesize novel materials with unique pore structures.
Integration into Advanced Functional Materials and Nanotechnology
The incorporation of this compound and its derivatives into advanced materials is a significant emerging research avenue. The inherent properties of the piperidinium (B107235) cation, such as its potential for chemical stability, make it an attractive building block.
Anion Exchange Membranes (AEMs): There is substantial interest in using piperidinium-based cations as the functional group in AEMs for applications like fuel cells and electrolyzers. Research has shown that benzyl-substituted piperidinium is significantly more stable in harsh alkaline media than analogous pyrrolidinium (B1226570) structures due to lower ring strain. rsc.org However, studies also indicate that the N-benzyl group can be a site of degradation under strongly nucleophilic conditions. rsc.org A key research direction is to modify the structure—for instance, by altering substituents on the benzyl ring or piperidine ring—to enhance stability while maintaining high ionic conductivity, thereby enabling long-lifetime AEMs. rsc.org
Functional Polymers and Monomers: Quaternary ammonium salt moieties can be incorporated into polymer backbones to create materials with specific functions. For example, related N-benzyl ammonium chloride structures containing polymerizable groups like acrylates are used as monomers. tcichemicals.com Synthesizing monomers from this compound could lead to new polyelectrolytes, hydrogels, or antimicrobial surfaces.
Ionic Liquids for Biomass Dissolution: Morpholinium-based ionic liquids, which are structurally similar to piperidinium salts, have been identified as effective solvents for biomass, particularly cellulose. psu.edu Investigating the capacity of ILs derived from this compound to dissolve and process biopolymers is a compelling area of research, potentially leading to more sustainable methods for producing biofuels and bio-based materials.
Bridging Computational and Experimental Research on this compound
The synergy between computational modeling and experimental validation is crucial for accelerating research and development. For this compound, this integrated approach can provide profound insights into its properties and reactivity.
Modeling Degradation Pathways: Experimental studies have identified the degradation products of benzyl-substituted piperidinium in alkaline media, suggesting nucleophilic attack on the benzyl and methyl groups. rsc.org Quantum mechanical calculations (e.g., Density Functional Theory) can be employed to model the reaction pathways, calculate activation energies for different degradation routes, and identify the most vulnerable sites on the cation. This computational insight can guide the design of more stable cations for AEM applications.
Predicting Catalytic Activity and Reaction Mechanisms: Molecular docking and dynamics simulations can be used to model the interaction of this compound with reactants, whether as a phase-transfer catalyst or as part of a micelle. This approach has been used effectively for related N-benzylpyridinium and N-benzylpiperidine compounds to understand their binding interactions with biological targets like enzymes. nih.govnih.gov Similar methods could predict its efficacy in promoting specific organic reactions.
Structure-Property Relationships in Materials: Computational tools can predict key properties for material applications. For instance, molecular dynamics simulations can predict the ionic conductivity and morphology of AEMs containing the piperidinium cation. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of related piperidinium salts with their performance, toxicity, or biodegradability, streamlining the discovery of optimal structures.
Table 2: Examples of Integrated Computational and Experimental Approaches
| Research Area | Experimental Method | Computational Method | Objective | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | In vitro IC50 assays | Molecular Docking & Dynamics | Understand binding interactions with acetylcholinesterase | nih.govnih.gov |
| AEM Stability | NMR and GC-MS analysis of degradation products | DFT calculations of reaction pathways | Elucidate degradation mechanisms and design more stable cations | rsc.org |
| Material Properties | Electrochemical impedance spectroscopy | Molecular Dynamics simulations | Predict ionic conductivity and morphology of membranes | rsc.org |
Challenges and Opportunities in the Academic Research of Quaternary Ammonium Compounds, with a Specific Focus on this compound
The academic study of this compound exists within the broader context of research into quaternary ammonium compounds (QACs), a field characterized by both significant challenges and vast opportunities.
Challenges:
Chemical Stability: A primary challenge, particularly for materials applications, is ensuring long-term chemical stability under harsh operating conditions (e.g., high pH, high temperature). As seen in AEM research, the degradation of the N-benzyl substituent is a key hurdle to overcome for this compound. rsc.org
Toxicity and Biodegradability: While the "green" potential of QACs as ionic liquids is often cited due to low volatility, their potential toxicity and persistence in the environment are significant concerns. psu.edu A major challenge is to design effective QACs that are also benign by design, requiring comprehensive toxicological and biodegradability studies.
Lack of Specific Data: While research exists on the broader classes of piperidinium salts and N-benzyl compounds, detailed studies focusing specifically on this compound are less common. This lack of foundational data presents a challenge for predicting its behavior and properties accurately.
Opportunities:
Rational Design of Functional Molecules: The challenges in stability and toxicity create a major opportunity for rational, computer-assisted molecular design. By understanding degradation mechanisms and structure-activity relationships, researchers can design next-generation piperidinium salts with enhanced stability and improved environmental profiles. rsc.orgnih.gov
Therapeutic Scaffolds: The N-benzylpiperidine moiety is a key structural motif in many biologically active compounds. For example, hybrids of N-benzylpiperidine have been designed as multi-target agents for treating Alzheimer's disease. nih.gov This highlights the immense opportunity to use this compound as a starting point or scaffold for developing novel therapeutic agents.
Niche Catalytic Applications: The opportunity lies in identifying specific organic transformations where the unique structural features of this compound offer superior performance as a phase-transfer or micellar catalyst compared to more common QACs. orientjchem.org This requires systematic screening and mechanistic investigation across a wide range of reaction types.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-Benzyl-N-methylpiperidinium chloride, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via quaternization of N-methylpiperidine with benzyl chloride in a solvent-free or chloroform-based system. Post-reaction, crystallization from chloroform-petroleum ether yields pure product. Key characterization includes NMR spectroscopy: the chloride derivative shows distinct signals at δ 2.88 (N-CH3), δ 4.43 (benzylic H), and δ 7.50 (aromatic H). Melting points (e.g., 245°C for chloride, 216°C for bromide) further confirm purity .
Q. How can researchers verify the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For example, NMR resonance splitting patterns (e.g., triplet at δ 3.30 for piperidine C-2/C-6 protons) and crystallographic data from programs like SHELX validate spatial arrangements. Consistency in melting points and elemental analysis (C, H, N) also ensures structural fidelity .
Q. What preliminary antibacterial assays are suitable for evaluating this compound?
- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains are standard. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions, with pyridinium salts often showing enhanced activity due to cationic charge disrupting bacterial membranes .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the synthesis equilibrium of N-Benzyl-N-methylpiperidinium salts?
- Methodological Answer : Solvents like benzyl alcohol or nitrobenzene stabilize ionic intermediates, accelerating quaternization. Kinetic studies at elevated temperatures (140–195°C) reveal pseudo-first-order behavior. For instance, equilibria involving pyridinium salts are solvent-dependent, with polar solvents favoring ion pair dissociation, as shown by NMR shifts in β-butyl alcohol .
Q. What strategies resolve contradictions in reported antibacterial efficacy of N-substituted piperidinium derivatives?
- Methodological Answer : Cross-validation via standardized protocols (CLSI guidelines) and replication under controlled conditions (pH, temperature) is essential. Confounding factors like counterion effects (Cl<sup>−</sup> vs. Br<sup>−</sup>) or microbial resistance profiles must be isolated. Structural analogs (e.g., N-phenylpyridinium derivatives) provide comparative SAR insights .
Q. How can computational modeling predict the reactivity of this compound in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. For example, the cationic nitrogen’s electrophilicity can be quantified to predict nucleophilic substitution tendencies. Solvent effects are modeled using COSMO-RS, aligning with experimental equilibria data .
Q. What advanced analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) detects low-abundance byproducts (e.g., N-methylpiperidine residues). Ion Chromatography (IC) measures halide contaminants (Br<sup>−</sup>, I<sup>−</sup>), while HPLC-DAD (Diode Array Detection) profiles organic impurities. Method validation follows ICH Q2(R1) guidelines .
Key Considerations for Methodological Rigor
- Reproducibility : Document solvent purification (e.g., distillation from P2O5 for benzyl alcohol) to minimize variability .
- Data Validation : Use dual techniques (e.g., NMR + X-ray) for structural confirmation. SHELX refinement parameters (R-factor < 5%) ensure crystallographic accuracy .
- Ethical Compliance : Adopt waste management protocols for halogenated solvents (e.g., methylene chloride) per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
